molecular formula C11H9N3O3 B15081976 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-06-6

2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione

Cat. No.: B15081976
CAS No.: 61959-06-6
M. Wt: 231.21 g/mol
InChI Key: KBSINQJWPBSPOI-UHFFFAOYSA-N
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Description

2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a hydrazine derivative with a diketone. The reaction conditions may include the use of solvents such as ethanol or acetic acid, and the reaction may be carried out at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction may produce reduced triazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Triazine: A simpler triazine derivative with similar chemical properties.

    1,3,5-Triazine: Another triazine isomer with different substitution patterns.

    2-Phenyl-1,2,4-triazine: A related compound with a phenyl group attached to the triazine ring.

Uniqueness

2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern and the presence of the oxo and phenylethyl groups. These structural features may confer distinct chemical and biological properties, making it valuable for specific applications.

Properties

CAS No.

61959-06-6

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

2-phenacyl-1,2,4-triazine-3,5-dione

InChI

InChI=1S/C11H9N3O3/c15-9(8-4-2-1-3-5-8)7-14-11(17)13-10(16)6-12-14/h1-6H,7H2,(H,13,16,17)

InChI Key

KBSINQJWPBSPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CN2C(=O)NC(=O)C=N2

Origin of Product

United States

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